molecular formula C12H15FN2O B2839444 1-(3-Fluorobenzoyl)-1,4-diazepane CAS No. 926215-33-0

1-(3-Fluorobenzoyl)-1,4-diazepane

Cat. No. B2839444
CAS RN: 926215-33-0
M. Wt: 222.263
InChI Key: KRKTYJDNTSZEOX-UHFFFAOYSA-N
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Description

“1-(3-Fluorobenzoyl)-1,4-diazepane” seems to be a complex organic compound. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a 3-fluorobenzoyl group .

Scientific Research Applications

Olefin Epoxidation

1-(3-Fluorobenzoyl)-1,4-diazepane and related compounds have been utilized in catalyzing olefin epoxidation reactions. Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, have demonstrated effectiveness in epoxidation, with variations in Lewis basicity of ligands affecting reactivity and product selectivity (Sankaralingam & Palaniandavar, 2014).

Synthesis of Benzodiazepines

Research has explored the synthesis of benzodiazepines using fluoroalkyl-containing lithium 1,3-diketonates with diaminoarenes, including diazepines, highlighting the compound's role in producing benzimidazoles and benzothiazoles (Filyakova et al., 2010).

Solid-Phase Synthesis

The compound has been used in solid-phase synthesis methodologies. Specifically, the synthesis of tetrahydro-benzo[e][1,4]diazepin-5-ones on polystyrene resin, leveraging polymer-supported 1,2-diaminoethane and fluoro-nitrobenzoic acid as key synthons, has been documented (Lemrová & Soural, 2012).

Multicomponent Synthesis

The compound plays a role in multicomponent synthesis processes, such as the Ugi reaction followed by intramolecular nucleophilic substitution. This approach has been used for the convergent synthesis of diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007).

Structural and Reactive Modeling

Iron(III) complexes of linear tetradentate bis(phenolate) ligands, including 1,4-diazepane derivatives, have been studied as structural and functional models for enzymes involved in intradiol-cleaving processes. These studies have implications for understanding enzyme mimicking and reaction mechanisms (Mayilmurugan et al., 2010).

properties

IUPAC Name

1,4-diazepan-1-yl-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKTYJDNTSZEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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